Tetranorthromboxane B2
Description
Structure
3D Structure
Properties
CAS No. |
76123-48-3 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
3-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]propanoic acid |
InChI |
InChI=1S/C16H28O6/c1-2-3-4-5-11(17)6-8-14-12(7-9-15(19)20)13(18)10-16(21)22-14/h6,8,11-14,16-18,21H,2-5,7,9-10H2,1H3,(H,19,20)/b8-6+/t11?,12-,13-,14+,16+/m0/s1 |
InChI Key |
AXWSHCHWXXNNKN-FFKWTLOPSA-N |
SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)CCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCC(=O)O)O |
Synonyms |
tetranor-thromboxane B2 tetranorthromboxane B2 |
Origin of Product |
United States |
Biogenesis and Enzymatic Transformations of Tetranor Thromboxane B2
Precursor-Product Relationship: Thromboxane (B8750289) B2 as the Proximal Source
The direct precursor to the formation of tetranor-thromboxane B2 is thromboxane B2 (TXB2). frontiersin.orgfrontiersin.org Thromboxane A2 (TXA2), a highly unstable and potent bioactive molecule, is rapidly and non-enzymatically hydrolyzed to the more stable, yet inactive, TXB2. frontiersin.orgwikipedia.org This conversion is a critical initial step, as TXB2 then enters into various metabolic pathways, including the one that leads to the formation of tetranor-thromboxane B2. frontiersin.org
Studies involving the infusion of radiolabeled TXB2 have been instrumental in elucidating this metabolic cascade. These investigations have successfully identified numerous enzymatic metabolites, with two primary series categorized based on their ring structure. One of these series retains the original hemiacetal ring of TXB2 and includes metabolites that are products of beta-oxidation, such as 2,3-dinor-TXB2 and 2,3,4,5-tetranor-TXB2. frontiersin.orgnih.gov This firmly establishes TXB2 as the immediate precursor in the biosynthetic pathway of tetranor-thromboxane B2.
Enzymatic Pathways Leading to Tetranor-Thromboxane B2 Formation
The transformation of thromboxane B2 into tetranor-thromboxane B2 is a multi-step enzymatic process primarily involving the shortening of its carboxyl side chain. This degradation is crucial for the clearance and excretion of thromboxanes from the body.
Role of Beta-Oxidation in Carboxyl Side Chain Shortening
Beta-oxidation is the core enzymatic process responsible for the shortening of the carboxyl side chain of thromboxane B2, ultimately leading to the formation of tetranor-thromboxane B2. frontiersin.orgnih.gov This metabolic process involves the sequential removal of two-carbon units (as acetyl-CoA) from the fatty acid chain. In the context of TXB2 metabolism, beta-oxidation results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites. frontiersin.orgnih.govbiorxiv.org The identification of 2,3,4,5-tetranor-TXB2 as a urinary catabolite following the infusion of TXB2 directly points to the action of beta-oxidation pathways. nih.govnih.gov
Peroxisomal Involvement in Thromboxane B2 Degradation to Tetranor Metabolites
Research has highlighted the significant role of peroxisomes in the beta-oxidation of thromboxane B2. nih.govresearchgate.netresearchgate.net Peroxisomes are cellular organelles known to be involved in the catabolism of various lipids, including the chain-shortening of prostaglandins (B1171923). nih.govresearchgate.netresearchgate.net Studies using isolated rat liver peroxisomes have demonstrated their capacity to oxidize TXB2 to a chain-shortened metabolite in a reaction dependent on NAD+. nih.govresearchgate.net
Evidence for the in vivo importance of peroxisomes in TXB2 degradation comes from studies on individuals with Zellweger syndrome, a condition characterized by the absence of functional peroxisomes. In these patients, the urinary excretion of the major beta-oxidized metabolites of TXB2, such as 2,3-dinor-thromboxane B2, is significantly impaired or undetectable. nih.govnih.gov This strongly indicates that peroxisomes are the primary site for the beta-oxidation of the carboxyl side chain of TXB2. nih.gov
Identification of Intermediate Metabolites in the Tetranor-Thromboxane B2 Pathway
The metabolic pathway from thromboxane B2 to tetranor-thromboxane B2 involves at least one key intermediate metabolite. The process of beta-oxidation sequentially shortens the carboxyl side chain.
Following the initial conversion of TXA2 to TXB2, the first step in the beta-oxidation pathway leads to the formation of 2,3-dinor-thromboxane B2 . This metabolite is the most abundant urinary metabolite of TXB2 and is formed by the removal of a two-carbon unit from the carboxyl side chain. frontiersin.orgfrontiersin.orgnih.gov Subsequent beta-oxidation of 2,3-dinor-thromboxane B2 results in the formation of 2,3,4,5-tetranor-thromboxane B2 , which involves the removal of another two-carbon unit. frontiersin.orgfrontiersin.org In some contexts, particularly in studies with rat liver peroxisomes, a related metabolite, 9,11,15-trihydroxy-2,3,4,5-tetranor-thromb-13-enoic acid (referred to as tetranor-thromboxane B1), has also been identified as a product of peroxisomal oxidation of TXB2. nih.govresearchgate.net
The identification of these metabolites has been crucial for understanding the step-wise degradation of thromboxane B2 and for developing non-invasive methods to assess in vivo thromboxane production by measuring these urinary metabolites. frontiersin.org
Metabolic Fates and Excretion Profiles of Tetranor Thromboxane B2
Systemic Catabolism of Thromboxane (B8750289) B2 Yielding Tetranor-Thromboxane B2
The formation of tetranor-thromboxane B2 is a result of the systemic catabolism of thromboxane B2 (TXB2). frontiersin.org Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is chemically unstable and is rapidly hydrolyzed non-enzymatically to its more stable, but biologically inactive, product, TXB2. frontiersin.orgwjgnet.comwikipedia.org Once formed, TXB2 enters the circulation and undergoes extensive enzymatic degradation primarily in the liver before its metabolites are excreted in the urine. wjgnet.commdpi.com
The catabolism of TXB2 to tetranor-thromboxane B2 involves a series of enzymatic reactions. One of the major metabolic pathways for TXB2 is β-oxidation. frontiersin.orgfrontiersin.org This process involves the shortening of the carboxylic acid side chain of the TXB2 molecule. The initial step in this pathway is the formation of 2,3-dinor-thromboxane B2, which is the most abundant urinary metabolite of TXB2. frontiersin.org Subsequent cycles of β-oxidation lead to the further shortening of the side chain, resulting in the formation of 2,3,4,5-tetranor-thromboxane B2. frontiersin.orgfrontiersin.org In studies with radiolabeled TXB2 infused in human subjects, 2,3,4,5-tetranor-thromboxane B2 accounted for 5.3% of the total recovered radioactivity in urine. researchgate.netresearchgate.net
Research has shown that peroxisomes, subcellular organelles, play a significant role in the chain-shortening of TXB2. nih.gov Studies using isolated rat liver peroxisomes demonstrated the oxidation of TXB2 to a chain-shortened metabolite, identified as tetranor-thromboxane B1. nih.govresearchgate.net This process was found to be dependent on NAD+. nih.gov
Urinary Excretion as a Primary Elimination Route for Tetranor-Thromboxane B2
The primary route for the elimination of tetranor-thromboxane B2 and other thromboxane metabolites from the body is through urinary excretion. frontiersin.orgwikipedia.orgnih.gov Following the systemic metabolism of TXB2, its various metabolites, including tetranor-thromboxane B2, are released into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. mdpi.comnih.gov The measurement of these urinary metabolites provides a non-invasive method to assess the in vivo biosynthesis of TXA2. frontiersin.orgfrontiersin.org
In rats, 2,3,4,5-tetranor-thromboxane B2 has been identified as the major urinary catabolite following the intravenous infusion of TXB2. nih.govnih.govglobalauthorid.com In humans, while 2,3-dinor-TXB2 is the most abundant urinary metabolite, tetranor-thromboxane B2 is also a significant product of TXB2 metabolism excreted in the urine. frontiersin.orgresearchgate.net
Comparative Metabolic Pathways of Thromboxane B2 and its Dinor/Tetranor Metabolites
The metabolism of TXB2 gives rise to a complex profile of metabolites, with the dinor and tetranor derivatives being key products of the β-oxidation pathway. Concurrently, another major metabolic route involves the dehydrogenation of the C-11 hydroxyl group, leading to the formation of 11-dehydro-thromboxane B2 and its subsequent metabolites.
Relationship to 2,3-Dinor-Thromboxane B2 Metabolism
2,3-dinor-thromboxane B2 and 2,3,4,5-tetranor-thromboxane B2 are closely related metabolites arising from the same β-oxidation pathway of TXB2. frontiersin.orgfrontiersin.org The formation of the dinor metabolite precedes the formation of the tetranor metabolite. frontiersin.org Following the initial conversion of TXB2 to 2,3-dinor-TXB2, a subsequent cycle of β-oxidation removes two more carbon atoms from the carboxylic acid side chain to yield 2,3,4,5-tetranor-thromboxane B2. frontiersin.orgfrontiersin.org
Studies comparing the excretion of these metabolites have established that 2,3-dinor-TXB2 is the most abundant urinary metabolite of TXB2 in humans. frontiersin.org However, tetranor-thromboxane B2 is also consistently detected, indicating that β-oxidation often proceeds beyond the initial dinor stage. researchgate.net The relative amounts of dinor and tetranor metabolites can provide insights into the extent of β-oxidation of TXB2.
Interplay with 11-Dehydro-Thromboxane B2 Metabolic Routes
In addition to β-oxidation, a second major pathway in the metabolism of TXB2 is the dehydrogenation of the C-11 hydroxyl group, catalyzed by 11-hydroxythromboxane B2 dehydrogenase, to form 11-dehydro-thromboxane B2. frontiersin.orgnih.govreactome.org This pathway is distinct from the β-oxidation pathway that produces dinor and tetranor metabolites. frontiersin.org
Both 2,3-dinor-TXB2 and 11-dehydro-TXB2 are major urinary metabolites of TXB2, and their measurements are used to estimate in vivo TXA2 production. nih.govnih.gov Studies have shown that the fractional conversion of infused TXB2 to urinary 11-dehydro-TXB2 is comparable to that of 2,3-dinor-TXB2 in humans. nih.gov For instance, one study reported the fractional elimination of 11-dehydro-TXB2 to be approximately 6.8%, while that of 2,3-dinor-TXB2 was about 6.4%. nih.gov
Interestingly, further metabolism can occur where both pathways are involved. For example, 11-dehydro-2,3-dinor-thromboxane B2 is a metabolite formed from TXB2 through the actions of both cytosolic aldehyde dehydrogenase and β-oxidation. caymanchem.com Similarly, a metabolite identified in monkey urine, 11-dehydro-15-keto-13,14-dihydro-19-carboxyl-2,3,4,5-tetranor-thromboxane B2, demonstrates the extensive modifications that TXB2 can undergo, involving dehydrogenation, oxidation, and multiple steps of β-oxidation. nih.gov
The following table summarizes the key metabolites of Thromboxane B2 and their metabolic pathways.
| Metabolite | Metabolic Pathway(s) | Significance |
| 2,3-Dinor-Thromboxane B2 | β-oxidation | Most abundant urinary metabolite in humans. frontiersin.org |
| 2,3,4,5-Tetranor-Thromboxane B2 | β-oxidation | Product of further β-oxidation of 2,3-dinor-thromboxane B2. frontiersin.orgfrontiersin.org |
| 11-Dehydro-Thromboxane B2 | C-11 Dehydrogenation | A major urinary metabolite, comparable in abundance to 2,3-dinor-TXB2. nih.gov |
| 11-Dehydro-2,3-dinor-Thromboxane B2 | C-11 Dehydrogenation and β-oxidation | Demonstrates the interplay between the two major metabolic pathways. caymanchem.com |
Advanced Analytical Methodologies for Research Quantification of Tetranor Thromboxane B2
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Tetranor-Thromboxane B2 Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable method for the definitive quantification of tetranor-thromboxane B2. It is often considered a gold-standard technique, providing high specificity and accuracy. The inherent volatility challenges of analyzing non-volatile compounds like tetranor-thromboxane B2 by GC-MS are overcome through chemical derivatization, which enhances their thermal stability and chromatographic properties.
To make tetranor-thromboxane B2 suitable for GC-MS analysis, a multi-step derivatization process is typically employed. This process modifies the functional groups of the molecule to increase its volatility and improve its behavior within the gas chromatograph and mass spectrometer.
A common strategy involves a two-step derivatization. First, the keto groups of the molecule are protected through methoximation. This is followed by esterification of the carboxyl group, often creating a pentafluorobenzyl (PFB) ester. The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers. nih.gov This combination of derivatization steps yields a molecule that is thermally stable and produces characteristic ions in the mass spectrometer, facilitating sensitive detection, particularly using negative-ion chemical ionization (NICI). nih.gov
Another approach involves the formation of a methoxime derivative, followed by purification on phenylboronic acid columns, and subsequent derivatization to a pentafluorobenzyl ester, trimethylsilyl ether. nih.gov This comprehensive derivatization and purification scheme allows for quantification in the low picogram per milliliter range. nih.gov Research has also focused on developing methods for the common purification and derivatization of multiple prostanoids, including thromboxane (B8750289) metabolites, in a single vial to streamline the analytical process. nih.govacs.org
| Derivatization Step | Reagent/Method | Purpose |
| Methoximation | Methoxyamine HCl | Protects ketone functional groups. |
| Esterification | Pentafluorobenzyl (PFB) Bromide | Derivatizes the carboxylic acid group for enhanced sensitivity in NICI-MS. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Converts hydroxyl groups to trimethylsilyl (TMS) ethers to increase volatility. |
Isotope dilution mass spectrometry is a cornerstone of quantitative GC-MS analysis for tetranor-thromboxane B2, ensuring high accuracy and precision. This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical procedure. For tetranor-thromboxane B2, a commonly used internal standard is tetradeuterated 2,3-dinor-thromboxane B2 ([²H₄]-2,3-dinor-TxB2). nih.gov
This internal standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. It co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, any losses during sample preparation, extraction, and derivatization can be effectively corrected for. This method allows for an accuracy of approximately +/- 5% in the quantification of urinary tetranor-thromboxane B2. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Tetranor-Thromboxane B2 Measurement
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the quantification of tetranor-thromboxane B2 and other eicosanoids. nih.gov This technique offers high sensitivity and specificity, often with simpler sample preparation and without the need for chemical derivatization, thus allowing for higher throughput. researchgate.netnih.gov
Effective sample preparation is critical to remove interfering substances from biological matrices like urine and plasma, and to concentrate the analyte prior to LC-MS/MS analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose.
For urinary thromboxane metabolites, a simple SPE procedure is often sufficient for cleanup. nih.gov Mixed-mode anion exchange SPE plates have demonstrated high recovery (91.0 – 96.0% in human urine) and are effective due to the chemical properties of the analyte. For more complex matrices like serum or plasma, a common protocol involves the addition of deuterated internal standards followed by SPE using a reversed-phase C18 column. researchgate.netnih.gov These protocols are designed to be robust, minimizing matrix effects and ensuring accurate quantification. researchgate.netnih.gov
| Matrix | Extraction Technique | Key Steps & Considerations |
| Urine | Solid-Phase Extraction (SPE) | Use of mixed-mode anion exchange cartridges; simple and effective for cleanup. nih.gov |
| Serum/Plasma | Solid-Phase Extraction (SPE) | Addition of deuterated internal standards; extraction using reversed-phase C18 columns. researchgate.netnih.gov |
| General | Liquid-Liquid Extraction (LLE) | An alternative to SPE, though SPE is more commonly reported for this analyte. |
Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is the operational mode of choice for quantification using tandem mass spectrometry. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
In an SRM experiment, the first quadrupole of the mass spectrometer is set to select the deprotonated molecule of the analyte (the precursor ion). This ion is then fragmented in the collision cell, and the third quadrupole is set to select a specific, characteristic fragment ion (the product ion). This specific "transition" is monitored over the chromatographic run.
For the related urinary metabolite, 11-dehydrothromboxane B2, analysis is performed by monitoring the transition from a precursor ion of m/z 367 to a product ion of m/z 161. nih.gov The corresponding deuterated internal standard is monitored via the transition of m/z 371 to m/z 165. nih.gov Similar highly specific transitions are developed and optimized for tetranor-thromboxane B2 to ensure that it is accurately quantified without interference from other co-eluting compounds. The use of negative ion electrospray ionization is common for these analyses as eicosanoids readily form [M-H]⁻ ions. researchgate.netnih.gov
Immunochemical Assays in Tetranor-Thromboxane B2 Research
Immunochemical assays, such as enzyme immunoassays (EIA) and radioimmunoassays (RIA), represent another class of analytical methods used in tetranor-thromboxane B2 research. These assays are based on the principle of competitive binding between the analyte in the sample and a labeled tracer for a limited number of antibody binding sites. They are often used for screening larger numbers of samples due to their potential for high throughput and lower cost compared to mass spectrometric methods.
These assays can be sensitive, with some RIAs capable of detecting less than 1 picogram of the analyte. nih.gov However, a critical consideration for immunochemical assays is the specificity of the antibody. Cross-reactivity with other related thromboxane metabolites or prostaglandins (B1171923) can be a significant issue. For example, some anti-thromboxane B2 antisera have been shown to have a 10-15% cross-reactivity with 2,3-dinor-thromboxane B2. nih.gov
To mitigate issues of cross-reactivity and matrix interference, sample purification prior to immunoassay is often necessary. This can involve extraction steps, such as with ethyl acetate, followed by chromatographic separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The validation of immunochemical assays is paramount, and results are often compared with a reference method like GC-MS to ensure accuracy. Good correlations (r = 0.98) have been reported between EIA and GC-MS for urinary thromboxane metabolites when appropriate sample purification is performed. nih.gov
| Assay Type | Principle | Advantages | Limitations |
| Enzyme Immunoassay (EIA) | Competitive binding using an enzyme-labeled tracer. | High throughput, no radioactive materials. | Potential for antibody cross-reactivity, requires sample purification. nih.gov |
| Radioimmunoassay (RIA) | Competitive binding using a radioisotope-labeled tracer. | High sensitivity. nih.gov | Use of radioactive materials, potential for antibody cross-reactivity. |
Specificity Considerations and Validation in Research Contexts
The validation of any analytical method intended for the quantification of Tetranor-thromboxane B2 in research is a rigorous process that ensures the reliability and accuracy of the data generated. Specificity is a cornerstone of this validation, ensuring that the method can unequivocally measure Tetranor-thromboxane B2 without interference from other structurally related compounds, such as its parent compound, Thromboxane B2, or other metabolites like 2,3-dinor-thromboxane B2.
In the context of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), specificity is determined by the cross-reactivity of the antibodies used. It is crucial to assess the degree to which the antibody binds to other thromboxane metabolites and other eicosanoids that may be present in the biological sample. Validation of an immunoassay for Tetranor-thromboxane B2 would involve testing a panel of related compounds to determine the percentage of cross-reactivity. High specificity is indicated by low cross-reactivity with other structurally similar molecules.
Mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), inherently offer a higher degree of specificity. nih.govnih.gov In these techniques, specificity is achieved through a combination of chromatographic separation and mass-to-charge ratio (m/z) detection. For instance, in LC-MS/MS, the precursor ion of Tetranor-thromboxane B2 is selected and fragmented, and a specific product ion is monitored for quantification. This multiple-level detection significantly reduces the likelihood of interference from other compounds. The validation of such methods involves demonstrating the absence of interfering peaks at the retention time of Tetranor-thromboxane B2 in blank matrix samples and in samples spiked with potentially interfering substances.
The following table outlines key validation parameters and the typical considerations for each when quantifying Tetranor-thromboxane B2.
| Validation Parameter | Immunoassay (ELISA) Considerations | Mass Spectrometry (LC-MS/MS) Considerations |
| Specificity | Low cross-reactivity with Thromboxane B2, 2,3-dinor-thromboxane B2, and other prostaglandins. | Unique chromatographic retention time and specific precursor-to-product ion transitions. |
| Accuracy | Determined by spike and recovery experiments in the relevant biological matrix (e.g., urine, plasma). | Assessed using certified reference materials or by comparison with a reference method. |
| Precision | Intra- and inter-assay coefficients of variation (CV%) should be within acceptable limits. | Repeatability and intermediate precision evaluated across different days and analysts. |
| Sensitivity (LLOQ) | The Lowest Limit of Quantification should be sufficient for the expected physiological concentrations. | Signal-to-noise ratio at the LLOQ should be greater than 10. |
| Linearity | A linear relationship between concentration and absorbance over a defined range. | A linear calibration curve with a high coefficient of determination (r²). |
Methodological Advancements and Challenges in Tetranor-Thromboxane B2 Quantification
The field of bioanalysis is continually evolving, leading to advancements that improve the quantification of low-abundance metabolites like Tetranor-thromboxane B2. A significant advancement has been the increasing adoption of LC-MS/MS methods, which offer superior sensitivity and specificity compared to traditional immunoassays. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) systems allows for faster analysis times and better chromatographic resolution, further enhancing the quality of data.
Despite these advancements, several challenges remain in the accurate quantification of Tetranor-thromboxane B2. One of the primary challenges is its low endogenous concentration in biological fluids, which necessitates highly sensitive analytical methods. Sample preparation can also be a significant hurdle. The extraction of Tetranor-thromboxane B2 from complex matrices like urine and plasma requires meticulous procedures to remove interfering substances and minimize analyte loss. Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and concentration. nih.gov
Another challenge lies in the potential for ex vivo formation of thromboxane metabolites, which can artificially inflate the measured concentrations. nih.gov Proper sample handling and storage are critical to prevent this. For instance, the stability of Tetranor-thromboxane B2 in various matrices and under different storage conditions must be thoroughly investigated during method validation.
The table below summarizes some of the key methodological advancements and the persistent challenges in the quantification of Tetranor-thromboxane B2.
| Aspect | Methodological Advancements | Persistent Challenges |
| Instrumentation | Increased sensitivity and resolution of mass spectrometers (e.g., triple quadrupole, Orbitrap). | High cost and complexity of advanced instrumentation. |
| Chromatography | Development of UHPLC for faster and more efficient separations. | Potential for matrix effects that can suppress or enhance the analyte signal. |
| Sample Preparation | Automation of solid-phase extraction for higher throughput and reproducibility. | Minimizing analyte degradation and ex vivo formation during sample collection and processing. |
| Standardization | Availability of stable isotope-labeled internal standards for accurate quantification. nih.gov | Lack of certified reference materials for Tetranor-thromboxane B2. |
In Vivo and in Vitro Research Models Utilizing Tetranor Thromboxane B2 As a Biomarker
Rodent Models in Elucidating Thromboxane (B8750289) B2 Metabolism and Tetranor-Thromboxane B2 Production.nih.govnih.govphysiology.orgahajournals.orgnih.gov
Rodent models, particularly rats, have been instrumental in understanding the metabolic pathways of Thromboxane B2 (TXB2) and the subsequent production of its metabolites, including tetranor-thromboxane B2. nih.govnih.govphysiology.orgahajournals.orgnih.gov These models allow for controlled studies of metabolic processes that are not feasible in humans.
Rat Kidney Perfusion Studies and Urinary Metabolite Identification.nih.govphysiology.orgkuleuven.beoup.combiorxiv.org
Isolated perfused rat kidney preparations have been a valuable tool for investigating the renal metabolism of TXB2. nih.govkuleuven.be In these studies, kidneys are surgically removed and maintained in a viable state by perfusing them with an artificial medium. This ex vivo setup allows researchers to introduce substances like radiolabeled TXB2 and analyze the resulting metabolites in the urine and venous effluent without the influence of other organs.
Research using this model has demonstrated that the kidney actively metabolizes TXB2. nih.gov When [3H]TXB2 was infused into isolated perfused rat kidneys, a small percentage (approximately 1.2%) was excreted in the urine. nih.gov Analysis of the urine revealed the presence of several metabolites, including 2,3-dinor-TXB2, 11-dehydro-TXB2, and potentially 2,3,4,5-tetranor-thromboxane B1. nih.gov Notably, these metabolites were not detected in the venous effluent, suggesting that they are formed within the kidney and directly excreted into the urine. nih.gov
Further studies have confirmed that the kidney metabolizes TXB2 through beta-oxidation to produce metabolites like 2,3-dinor-TXB2 and 2,3,4,5-tetranor-TXB1. kuleuven.be The production of these metabolites can be influenced by various physiological and pathological conditions. For instance, in rats with unilateral ureteral obstruction, an experimental model of kidney disease, the production of TXB2 is increased in the obstructed kidney. physiology.org
Metabolomic analyses of rat kidneys under different dietary conditions, such as a high-salt diet, have also shown alterations in the arachidonic acid metabolism pathway, which includes the production of TXB2. oup.combiorxiv.orgoup.com These studies highlight the kidney's role in prostanoid metabolism and how it can be modulated by external factors.
Table 1: Key Findings from Rat Kidney Perfusion Studies
| Finding | Description | Reference(s) |
|---|---|---|
| Renal Metabolism of TXB2 | The isolated perfused rat kidney actively metabolizes infused Thromboxane B2. | nih.gov |
| Urinary Metabolites Identified | Metabolites found in the urine after TXB2 infusion include 2,3-dinor-TXB2, 11-dehydro-TXB2, and possibly 2,3,4,5-tetranor-thromboxane B1. | nih.gov |
| Site of Metabolite Formation | TXB2 metabolites are formed within the kidney and excreted directly into the urine, as they are not found in the venous effluent. | nih.gov |
| Metabolic Pathway | The kidney utilizes beta-oxidation to metabolize TXB2 into compounds like 2,3-dinor-TXB2 and 2,3,4,5-tetranor-TXB1. | kuleuven.be |
| Pathophysiological Modulation | Conditions like unilateral ureteral obstruction can increase TXB2 production in the kidney. | physiology.org |
| Dietary Influence | A high-salt diet can alter the arachidonic acid metabolism pathway, affecting TXB2 production. | oup.combiorxiv.orgoup.com |
Application in Studies of Peroxisomal Function (e.g., Zellweger Syndrome Models).nih.govnih.govresearchgate.netresearchgate.netphysio-pedia.com
The study of tetranor-thromboxane B2 and other beta-oxidation products of TXB2 has been particularly insightful in the context of peroxisomal disorders, such as Zellweger syndrome. nih.govnih.govphysio-pedia.com Peroxisomes are cellular organelles that play a crucial role in the beta-oxidation of certain fatty acids and related compounds. physio-pedia.com Zellweger syndrome is a rare, inherited disorder characterized by the absence or reduction of functional peroxisomes. physio-pedia.com
Research has shown that peroxisomes are a major site for the beta-oxidative chain-shortening of TXB2. nih.govnih.gov In studies comparing urine samples from patients with Zellweger syndrome to those of healthy controls, a significant difference in the ratio of 2,3-dinor-thromboxane B2 to TXB2 was observed. nih.gov Healthy individuals had a much higher ratio, indicating efficient beta-oxidation of TXB2. nih.gov In contrast, patients with Zellweger syndrome had a markedly lower ratio, suggesting impaired beta-oxidation due to the lack of functional peroxisomes. nih.gov
Further evidence for the role of peroxisomes in TXB2 metabolism comes from in vitro studies using isolated rat liver peroxisomes. These experiments demonstrated that isolated peroxisomes can directly oxidize TXB2 to a chain-shortened metabolite, identified as 9,11,15-trihydroxy-2,3,4,5-tetranor-thromb-13-enoic acid (a tetranor-thromboxane B1). nih.gov This process was found to be dependent on the presence of NAD+. nih.gov
These findings from both human studies and rat liver models underscore the importance of peroxisomes in the degradation of the carboxyl side chain of TXB2 in vivo. nih.gov The measurement of urinary metabolites like dinor- and tetranor-thromboxane B2 can, therefore, serve as a diagnostic indicator for disorders of peroxisomal function.
Table 2: Urinary Metabolite Ratios in Zellweger Syndrome
| Group | Ratio of 2,3-dinor-thromboxane B2 / Thromboxane B2 | Implication | Reference(s) |
|---|---|---|---|
| Zellweger Patients | 0.35, 0.48, 0.62 | Impaired peroxisomal beta-oxidation | nih.gov |
| Healthy Children | 3.1 - 10 | Normal peroxisomal function | nih.gov |
| Healthy Adults | 5.5 - 40 | Normal peroxisomal function | nih.gov |
Non-Human Primate Models in Metabolic Research of Tetranor-Thromboxane B2.europa.eupharmalegacy.combioline.org.brnih.govnih.govnih.govolink.comnih.govwoah.org
Non-human primates (NHPs) serve as crucial translational models in biomedical research due to their physiological and genetic similarity to humans. europa.eubioline.org.br Species such as rhesus and cynomolgus monkeys are often used in studies that require a model that closely mimics human metabolic processes. europa.eupharmalegacy.com While specific studies focusing solely on tetranor-thromboxane B2 metabolism in NHPs are less common, their use in broader metabolic and cardiovascular research provides a relevant context for understanding the production and significance of this biomarker. nih.govnih.govolink.com
NHP models are particularly valuable for studying conditions where thromboxane levels are altered, such as in cardiovascular disease and inflammation. nih.gov For example, in studies of SIV-infected NHPs, which serve as a model for HIV in humans, biomarkers of coagulation such as D-dimer were found to be elevated and correlated with disease progression and cardiovascular complications. nih.gov While not directly measuring tetranor-thromboxane B2, these studies highlight the utility of NHPs in investigating the role of metabolic byproducts in disease states.
The use of NHPs allows for controlled experimental designs that are not possible in human subjects, such as the establishment of controlled blood-loss models to study physiological responses. nih.gov Furthermore, NHP models of various human diseases, including metabolic syndromes and cancers, provide a platform to investigate the role of eicosanoid metabolism, including the thromboxane pathway, in the pathophysiology of these conditions. pharmalegacy.combioline.org.brolink.com
Ex Vivo and In Vitro Systems for Investigating Tetranor-Thromboxane B2 Formation.ahajournals.orgbiorxiv.orgoup.comnih.govresearchgate.net
In addition to in vivo models, ex vivo and in vitro systems are essential for dissecting the specific enzymatic steps and cellular locations involved in the formation of tetranor-thromboxane B2.
As previously mentioned, isolated perfused rat kidneys are a prime example of an ex vivo system that has been used to demonstrate the kidney's capacity to produce tetranor-thromboxane metabolites from TXB2. kuleuven.be This system allows for the study of organ-specific metabolism in a controlled environment.
In vitro systems, which involve studies at the subcellular or enzymatic level, provide even more detailed insights. For instance, experiments with isolated rat liver peroxisomes have definitively shown that these organelles can perform the beta-oxidation of TXB2 to form a tetranor metabolite. nih.gov This was a critical finding in establishing the role of peroxisomes in thromboxane metabolism.
Other in vitro studies have focused on the enzymatic conversion of related prostaglandins (B1171923). For example, the oxidation of prostaglandin (B15479496) D2 to 11-dehydro-thromboxane B2 has been demonstrated in vitro. researchgate.net While not directly the formation of tetranor-thromboxane B2, these studies contribute to our understanding of the broader enzymatic pathways that can lead to thromboxane-related compounds.
Furthermore, in vitro incubation of renal slices from rats has been used to study the production of TXB2 and other prostaglandins under various conditions, such as unilateral ureteral obstruction. physiology.org Metabolomic analyses of kidney cortex and medulla tissue extracts from rats on different diets also provide in vitro data on the abundance of metabolites like TXB2, which is a precursor to tetranor-thromboxane B2. biorxiv.orgoup.com
Mechanistic Insights into Tetranor Thromboxane B2 Formation and Its Research Implications
Enzymes and Co-factors Involved in the Tetranor-Thromboxane B2 Generation Process
The generation of Tetranor-Thromboxane B2 is a multi-step process that begins with the synthesis of the unstable parent compound, Thromboxane (B8750289) A2 (TXA2). This pathway involves several key enzymes.
Initially, arachidonic acid is converted to the prostaglandin (B15479496) endoperoxide PGH2 through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). ahajournals.org Subsequently, the enzyme thromboxane synthase (TXS) metabolizes PGH2 specifically into TXA2. ahajournals.orgresearchgate.net TXA2 is highly unstable and is rapidly hydrolyzed non-enzymatically to its more stable, inactive form, Thromboxane B2 (TXB2). researchgate.net
The catabolism of TXB2 into its various metabolites, including the tetranor form, proceeds along two primary enzymatic pathways. mdpi.com
Oxidation via Dehydrogenase: One major pathway involves the oxidation of TXB2 by 11-hydroxythromboxane dehydrogenase, an enzyme that has been identified as being identical to cytosolic aldehyde dehydrogenase (ALDH). mdpi.comtargetmol.comcaymanchem.com This reaction leads to the formation of 11-dehydro-thromboxane B2. mdpi.com
Beta-Oxidation: The second major pathway is the beta-oxidation of the carboxylic acid side chain of TXB2. mdpi.com This process involves the sequential removal of two-carbon units. A single step of beta-oxidation produces 2,3-dinor-thromboxane B2. univ-poitiers.fr The formation of 2,3,4,5-tetranor-thromboxane B2 is the result of two consecutive cycles of beta-oxidation, which shortens the alpha-side chain by a total of four carbons. biorxiv.org
These pathways can also be combined, leading to metabolites such as 11-dehydro-2,3-dinor-thromboxane B2. researchgate.net
Table 1: Key Enzymes in the Thromboxane B2 Metabolic Pathway
| Enzyme | Precursor | Product | Metabolic Step |
|---|---|---|---|
| Cyclooxygenase (COX-1/COX-2) | Arachidonic Acid | Prostaglandin H2 | Initial synthesis |
| Thromboxane Synthase (TXS) | Prostaglandin H2 | Thromboxane A2 | TXA2 formation |
| 11-hydroxythromboxane Dehydrogenase (Aldehyde Dehydrogenase) | Thromboxane B2 | 11-dehydro-Thromboxane B2 | C-11 oxidation |
| Beta-oxidation Enzymes | Thromboxane B2 | 2,3-dinor-Thromboxane B2, 2,3,4,5-tetranor-Thromboxane B2 | Side-chain shortening |
Cellular and Subcellular Localization of Metabolic Pathways Affecting Tetranor-Thromboxane B2
The metabolic processing of thromboxane B2 is compartmentalized across different tissues and subcellular organelles. While the initial synthesis of TXA2 predominantly occurs in activated platelets, its subsequent breakdown into urinary metabolites is handled by other organs, primarily the liver. researchgate.net The lung is also a site of TXB2 uptake and metabolism, where its entry into cells appears to be facilitated by a carrier-mediated transport system. nih.gov
At the subcellular level, the enzymes responsible for TXB2 degradation are distinctly localized:
Cytosol: The conversion of TXB2 to 11-dehydro-TXB2 is carried out by 11-hydroxythromboxane dehydrogenase, which is a cytosolic enzyme. targetmol.comcaymanchem.com
Peroxisomes: Research provides strong evidence that peroxisomes are a primary site for the beta-oxidation of thromboxane B2. nih.gov Studies involving patients with Zellweger syndrome, a condition characterized by the absence of functional peroxisomes, revealed a significantly reduced ratio of 2,3-dinor-thromboxane B2 to thromboxane B2 in their urine compared to healthy controls. nih.gov This finding highlights the critical role of peroxisomal beta-oxidation in the formation of dinor and, subsequently, tetranor metabolites. nih.gov
Table 2: Localization of Thromboxane B2 Metabolism
| Location | Subcellular Organelle | Metabolic Process | Key Metabolites |
|---|---|---|---|
| Platelets | - | TXA2 Synthesis | Thromboxane A2 |
| Liver | Cytosol, Peroxisomes, Mitochondria | Primary site of TXB2 catabolism | 11-dehydro-TXB2, Dinor/Tetranor metabolites |
| Lung | - | TXB2 uptake and degradation | 13,14-dihydro-15-keto-thromboxane B2 |
Influence of Physiological States and Experimental Interventions on Tetranor-Thromboxane B2 Levels in Research Models
Levels of thromboxane metabolites, including dinor and tetranor forms, are dynamically influenced by various physiological and pathophysiological conditions, as well as by experimental interventions. This sensitivity makes them valuable biomarkers for assessing in vivo platelet activation and related processes.
Physiological and Pathophysiological Influences:
Inflammation and Tissue Injury: In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor-thromboxane B2 were found to be increased by 5.2-fold, indicating heightened thromboxane production in response to local injury and inflammation. targetmol.comcaymanchem.com Similarly, tail injury in mice was shown to activate thromboxane biosynthesis, as reflected by an increase in the urinary metabolite 2,3-dinor-thromboxane B2. ahajournals.org
Disease States: Patients with diabetes have been shown to have a significantly higher baseline urinary excretion of 11-dehydro-thromboxane B2 compared to healthy controls, suggesting chronic platelet activation in this disease state. researchgate.net
Experimental and Environmental Interventions:
Pharmacological Intervention: In a clinical trial, patients receiving high-intensity statin therapy showed a significant reduction in levels of 11-dehydro-thromboxane B2, corroborating the anti-inflammatory and antiplatelet effects of statins. nih.gov
Environmental Exposure: In a human study, individuals with Chronic Obstructive Pulmonary Disease (COPD) exposed to diesel exhaust exhibited a significant increase in urinary concentrations of both 2,3-dinor-thromboxane B2 and 11-dehydro-thromboxane B2. atsjournals.org This finding suggests that environmental pollutants can trigger acute platelet activation, particularly in susceptible populations. atsjournals.org
Table 3: Research Findings on Thromboxane Metabolite Levels
| Research Model | Condition / Intervention | Metabolite Measured | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Rat | Surgery-induced tendon overuse | 11-dehydro-2,3-dinor-Thromboxane B2 | 5.2-fold increase | targetmol.com, caymanchem.com |
| Mouse | Tail injury | 2,3-dinor-Thromboxane B2 | Increased excretion | ahajournals.org |
| Human | Diabetes Mellitus | 11-dehydro-Thromboxane B2 | 69.6% higher than controls | researchgate.net |
| Human | High-intensity statin therapy | 11-dehydro-Thromboxane B2 | Significantly reduced | nih.gov |
| Human (COPD) | Diesel exhaust exposure | 2,3-dinor-Thromboxane B2 & 11-dehydro-Thromboxane B2 | ~1.45-fold increase | atsjournals.org |
Future Research Trajectories and Unanswered Questions in Tetranor Thromboxane B2 Studies
Elucidation of Remaining Unidentified Metabolic Intermediates
The metabolism of Thromboxane (B8750289) B2 (TXB2) is a complex process involving multiple enzymatic pathways. While major metabolites like 11-dehydro-TXB2 and 2,3-dinor-TXB2 have been identified and are widely used as indicators of in vivo thromboxane production, the complete metabolic fate of TXB2 is not fully elucidated. nih.gov
Initial studies involving the infusion of radiolabeled TXB2 in humans revealed several metabolic pathways. researchgate.net One major route involves the dehydrogenation of the hemiacetal alcohol group of TXB2, leading to a series of metabolites with a δ-lactone ring, which accounted for a significant portion of the recovered radioactivity. researchgate.net Another pathway involves the reduction of the hemiacetal ring, though this appears to be a minor route. researchgate.net The formation of 2,3,4,5-tetranor-thromboxane B2 was also identified, representing a smaller fraction of the total metabolites. researchgate.netresearchgate.net
However, the possibility of other unidentified metabolic intermediates remains. nih.gov Research has suggested the potential involvement of reactive oxygen species in the biosynthesis of prostaglandin (B15479496) H2, a precursor to TXB2, but their role as direct intermediates in TXB2 synthesis was deemed unlikely. nih.gov Further research is necessary to identify any remaining unknown metabolites and to fully characterize the enzymatic processes involved in their formation. This deeper understanding will provide a more comprehensive picture of thromboxane metabolism and its implications in various physiological and pathological states.
Development of Novel and Enhanced Analytical Platforms for Tetranor-Thromboxane B2
Accurate and sensitive measurement of Tetranor-thromboxane B2 and other thromboxane metabolites is crucial for their use as biomarkers. Current analytical methods include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
While immunoassays are relatively simple and less expensive, they can suffer from lower specificity. researchgate.net GC-MS provides high reliability but often requires extensive sample preparation. researchgate.net LC-MS/MS has emerged as a powerful technique, offering a simple, accurate, and selective determination of metabolites like 11-dehydro-TXB2. researchgate.net
Future research in this area should focus on developing even more advanced analytical platforms. This includes creating more specific and sensitive immunoassays, perhaps through the development of novel monoclonal antibodies. researchgate.net Further refinements in LC-MS/MS methodologies, such as improved solid-phase extraction techniques and the development of deuterated standards for a wider range of metabolites, will enhance the accuracy and throughput of these analyses. researchgate.netresearchgate.net The development of untargeted metabolomics approaches using high-resolution mass spectrometry also holds promise for discovering new metabolic pathways and identifying a broader spectrum of thromboxane-related compounds in biological samples. semanticscholar.org
Table 1: Comparison of Current Analytical Platforms for Thromboxane Metabolites
| Analytical Platform | Advantages | Disadvantages | Key Research Findings |
| Immunoassay (ELISA) | Simple, relatively inexpensive, suitable for large sample numbers. | Lower specificity compared to mass spectrometry-based methods. researchgate.net | Improved immunoassay procedures with enhanced extraction steps have been developed to increase reliability. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity and sensitivity, considered a gold standard. researchgate.net | Requires extensive sample derivatization and work-up. researchgate.net | Has been instrumental in the initial identification and quantification of major urinary metabolites of TXB2. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity, sensitivity, and accuracy with simpler sample preparation than GC-MS. researchgate.net | Requires specialized equipment and expertise. | Enables the rapid and selective determination of key metabolites like 11-dehydro-TXB2 in urine. researchgate.net |
| Untargeted Metabolomics (LC-QTOF-MS) | Allows for the simultaneous analysis of a wide range of known and unknown metabolites. semanticscholar.org | Data analysis can be complex, and metabolite identification requires further validation. | Has been used to identify novel metabolic changes induced by aspirin, beyond the canonical thromboxane pathway. semanticscholar.org |
Further Characterization of Regulatory Mechanisms Governing Tetranor-Thromboxane B2 Metabolism
The regulation of Tetranor-thromboxane B2 metabolism is intrinsically linked to the enzymes responsible for the synthesis of its precursor, Thromboxane A2 (TXA2), and the subsequent metabolic steps. The biosynthesis of TXA2 from arachidonic acid is catalyzed by the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. nih.gov
Factors that influence COX-1 activity will, therefore, impact the production of TXB2 and its metabolites. For instance, the presence of oxidative stress has been linked to enhanced thromboxane generation. imrpress.com Studies have also shown that alterations in glutathione (B108866) levels and glutathione peroxidase activity can lead to increased thromboxane B2 synthesis in platelets. nih.gov
However, the specific regulatory mechanisms governing the downstream metabolic pathways of TXB2, leading to the formation of Tetranor-thromboxane B2 and other metabolites, are less understood. Future research should aim to identify and characterize the specific enzymes (e.g., dehydrogenases, reductases) involved in each metabolic step. Understanding how these enzymes are regulated at the genetic and protein levels will be crucial. For example, investigating the influence of genetic polymorphisms, hormonal factors, and disease states on the expression and activity of these metabolic enzymes could provide valuable insights into inter-individual variations in thromboxane metabolism.
Exploration of Tetranor-Thromboxane B2 as a Research Tool Beyond Current Biomarker Applications
Currently, Tetranor-thromboxane B2 and its related metabolites primarily serve as biomarkers for in vivo platelet activation and to assess the efficacy of antiplatelet therapies like aspirin. nih.gov However, the utility of these molecules as research tools could extend beyond these applications.
Future research could explore the use of Tetranor-thromboxane B2 as a tool to investigate the fundamental biology of the enzymes involved in its formation. By studying the metabolic profiles of thromboxane in various cell types and tissues, researchers could gain a better understanding of the tissue-specific regulation of prostanoid metabolism.
Furthermore, stable, isotopically labeled analogs of Tetranor-thromboxane B2 and other metabolites could be synthesized and used as tracers in metabolic studies. researchgate.net This would allow for a more dynamic and detailed investigation of thromboxane flux through different metabolic pathways under various physiological and pathological conditions. Such studies could reveal novel points of regulation and potential targets for therapeutic intervention in diseases characterized by altered thromboxane signaling.
Q & A
Q. What are the primary analytical methods for detecting Tetranorthromboxane B2 in biological samples, and how should they be validated?
Answer:
-
Methodology: Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its specificity for lipid mediators. Steps include:
- Sample Preparation: Stabilize samples with antioxidants (e.g., indomethacin) to prevent autoxidation .
- Validation: Assess limits of detection (LOD) and quantification (LOQ) using spiked matrices, with recovery rates ≥80% .
- Cross-Validation: Compare results with immunoassays (e.g., ELISA) to address potential matrix interference .
-
Data Example:
Method LOD (pg/mL) LOQ (pg/mL) Recovery (%) HPLC-MS/MS 0.5 2.0 85–92 ELISA 5.0 15.0 70–80
Q. How does this compound interact with thromboxane receptors, and what experimental models are optimal for studying this interaction?
Answer:
- Methodology:
- In Vitro: Use transfected HEK293 cells expressing thromboxane prostanoid (TP) receptors. Measure intracellular Ca²⁺ flux via fluorescent probes (e.g., Fura-2) .
- In Vivo: Employ TP receptor knockout mice to assess ligand specificity and downstream signaling (e.g., platelet aggregation assays) .
- Key Considerations: Include negative controls (e.g., receptor antagonists like SQ29548) to confirm binding specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in inflammatory pathways?
Answer:
- Methodology:
- Systematic Review: Aggregate data from preclinical studies (e.g., murine models of sepsis vs. arthritis) to identify context-dependent effects .
- Meta-Analysis: Use random-effects models to account for heterogeneity in study designs (e.g., dosing regimens, sample sizes) .
- Replication Studies: Standardize experimental conditions (e.g., LPS-induced inflammation models) across labs to isolate variables .
- Example Conflict: Discrepancies in pro-inflammatory vs. anti-inflammatory outcomes may arise from differences in tissue-specific receptor isoforms .
Q. What statistical approaches are recommended for analyzing variability in this compound synthesis across patient cohorts?
Answer:
- Methodology:
- Multivariate Regression: Account for covariates (e.g., age, comorbidities) influencing synthesis rates. Use log-transformed data to normalize skewed distributions .
- Cluster Analysis: Identify subgroups with distinct synthesis patterns (e.g., high vs. low producers) using k-means clustering .
- Tools: Leverage R packages (e.g.,
lme4for mixed-effects models) to handle longitudinal data .
Q. What experimental design principles mitigate confounding factors in studies on this compound’s metabolic stability?
Answer:
- Methodology:
- Controlled Incubation: Use human liver microsomes with NADPH cofactors to simulate Phase I metabolism. Include CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways .
- Isotope Tracing: Incorporate ¹³C-labeled this compound to track metabolite formation via LC-MS .
- Cross-Species Comparison: Test stability in murine vs. human models to predict translational relevance .
Data Contradiction & Synthesis Challenges
Q. How should researchers address discrepancies in reported half-lives of this compound across studies?
Answer:
-
Methodology:
-
Example Data:
Study Half-life (min) Storage Conditions Smith et al. 12.5 −80°C, no antioxidant Lee et al. 25.3 −80°C, 0.1% BHT
Q. What strategies improve the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Answer:
- Methodology:
- Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at C-9 and C-11 .
- Solid-Phase Synthesis: Immobilize intermediates on resin to streamline purification .
- Computational Modeling: Apply DFT calculations to predict reactive intermediates and optimize reaction pathways .
Ethical & Reporting Standards
Q. What ethical considerations are critical for in vivo studies involving this compound?
Answer:
- Guidelines:
- Animal Welfare: Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
- Human Studies: Obtain informed consent for biomarker analyses in clinical cohorts, emphasizing data anonymization .
Q. How should researchers present conflicting data in manuscripts to maintain academic rigor?
Answer:
- Reporting Framework:
- Transparent Disclosure: Highlight contradictions in the Results section, avoiding selective data omission .
- Discussion Context: Link discrepancies to methodological variability (e.g., assay sensitivity) or biological context (e.g., disease stage) .
- Supplementary Materials: Provide raw datasets for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
